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1-(4-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride Documentation Hub

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  • Product: 1-(4-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride
  • CAS: 1261231-59-7

Core Science & Biosynthesis

Foundational

Pharmacological Targets of 1-(4-Fluorobenzyl)piperidin-3-amine Derivatives: A Technical Guide to Rational Drug Design and Evaluation

Executive Summary The 1-(4-fluorobenzyl)piperidin-3-amine scaffold[1] has emerged as a highly versatile, privileged building block in modern medicinal chemistry. By acting as a structural homolog to the benzylpiperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(4-fluorobenzyl)piperidin-3-amine scaffold[1] has emerged as a highly versatile, privileged building block in modern medicinal chemistry. By acting as a structural homolog to the benzylpiperidine moiety found in established therapeutics like Donepezil, this scaffold provides an optimal balance of lipophilicity, metabolic stability, and spatial geometry. As a Senior Application Scientist, I have structured this whitepaper to dissect the core pharmacological targets of these derivatives—specifically Cholinesterases (AChE/BChE) and Sigma-1 ( σ1​ ) receptors—while detailing the self-validating experimental protocols required to evaluate their efficacy.

Structural Rationale and Target Polypharmacology

The architectural brilliance of 1-(4-fluorobenzyl)piperidin-3-amine lies in its functional dichotomy:

  • The 4-Fluorobenzyl Group: The introduction of a para-fluoro substituent enhances metabolic stability by blocking cytochrome P450-mediated aromatic hydroxylation. Furthermore, the highly electronegative fluorine atom alters the electrostatic potential of the aromatic ring, strengthening π−π stacking and cation- π interactions within hydrophobic receptor pockets[2].

  • The Piperidin-3-amine Core: Unlike traditional 4-substituted piperidines, the 3-amino substitution introduces a chiral center and shifts the vector of the attached pharmacophore. This geometric alteration allows the derivative to navigate the narrow aromatic gorge of cholinesterases or the binding pocket of σ1​ receptors with distinct stereoselective advantages[3].

Target Class I: Cholinesterases (AChE and BChE) in Alzheimer's Disease

Mechanistic Rationale

Derivatives of 1-(4-fluorobenzyl)piperidin-3-amine are classically deployed as Multi-Target-Directed Ligands (MTDLs) for Alzheimer's disease. The scaffold is designed to span the entire active site gorge of Acetylcholinesterase (AChE). The fluorobenzyl moiety anchors deep within the Catalytic Active Site (CAS) via π−π stacking with Trp86. Concurrently, the 3-amino group serves as a linker attachment point (e.g., for oxadiazoles or benzimidazolinones), extending the molecule toward the Peripheral Anionic Site (PAS) to interact with Trp286[4]. Binding at the PAS is critical, as it competitively inhibits AChE-induced Amyloid-beta (A β ) aggregation.

AChE_Binding Scaffold 1-(4-fluorobenzyl) piperidin-3-amine CAS Catalytic Active Site (Trp86) Scaffold->CAS Fluorobenzyl group π-π stacking PAS Peripheral Anionic Site (Trp286) Scaffold->PAS 3-amino linker H-bonding AChE AChE Inhibition CAS->AChE Blocks ACh hydrolysis PAS->AChE Prevents Aβ aggregation

Caption: Dual-binding mechanism of 1-(4-fluorobenzyl)piperidin-3-amine derivatives at the AChE active sites.

Self-Validating Protocol: Modified Ellman’s Assay for Enzyme Kinetics

To quantify the inhibitory potency and establish the mechanism of action (competitive vs. non-competitive), a modified Ellman's assay is utilized.

Causality in Experimental Design:

  • Buffer Selection: 0.1 M phosphate buffer (pH 8.0) is strictly used to mimic physiological pH while optimizing the catalytic efficiency of the cholinesterase enzymes.

  • Chromogenic Readout: We utilize DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). DTNB reacts specifically with the sulfhydryl group of thiocholine (the hydrolysis product of the substrate) to yield 5-thio-2-nitrobenzoate, a yellow anion. This provides a continuous, real-time spectrophotometric readout at 412 nm.

  • Pre-incubation Step: The enzyme and the fluorobenzylpiperidine derivative are pre-incubated for 15 minutes prior to substrate addition. This is a critical self-validating step to allow thermodynamic equilibrium for slow-binding inhibitors, preventing false-negative IC50 calculations.

Step-by-Step Methodology:

  • Aliquot 140 µL of 0.1 M sodium phosphate buffer (pH 8.0) into a 96-well microplate.

  • Add 20 µL of the test derivative (dissolved in DMSO, final DMSO concentration < 1% to prevent enzyme denaturation).

  • Add 20 µL of AChE (0.09 U/mL) or BChE (0.09 U/mL) and pre-incubate at 25°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of 10 mM DTNB and 10 µL of 14 mM acetylthiocholine iodide (ATCI).

  • Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.

  • Calculate IC50 values using non-linear regression. Run[4] in parallel as a positive control to benchmark assay sensitivity.

Target Class II: Sigma-1 ( σ1​ ) Receptors in Neuroprotection

Mechanistic Rationale

Beyond cholinergic modulation, fluorobenzylpiperidines are potent ligands for the σ1​ receptor, an endoplasmic reticulum (ER) chaperone protein localized at the mitochondria-associated ER membrane (MAM)[3]. Agonist binding by the piperidine derivative triggers the dissociation of σ1​ from the binding immunoglobulin protein (BiP/GRP78). The liberated σ1​ receptor then stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R), ensuring proper calcium ( Ca2+ ) efflux from the ER to the mitochondria, thereby preventing apoptosis and providing profound neuroprotection[5].

Sigma1_Pathway Ligand Fluorobenzylpiperidine Sig1R Sigma-1 Receptor Ligand->Sig1R Agonist Binding BiP BiP/GRP78 Dissociation Sig1R->BiP Chaperone Activation IP3R IP3R Stabilization BiP->IP3R ER Stress Relief Ca2 Ca2+ Efflux IP3R->Ca2 Mitochondrial Survival

Caption: Sigma-1 receptor activation pathway mediating neuroprotection and endoplasmic reticulum stress relief.

Self-Validating Protocol: Radioligand Binding Assay

To confirm target engagement at the σ1​ receptor, a competitive radioligand binding assay is deployed.

Causality in Experimental Design:

  • Radioligand Selection: -pentazocine is selected due to its exquisite sub-nanomolar affinity and absolute selectivity for σ1​ over σ2​ receptors, eliminating cross-reactivity noise.

  • Defining Non-Specific Binding (NSB): 10 µM Haloperidol is added to a parallel control cohort. Because haloperidol binds ubiquitously to all sigma sites, any residual radioactivity in this cohort strictly represents non-specific binding (e.g., to lipids or the filter membrane), ensuring the calculated Ki​ reflects true receptor affinity[3].

Step-by-Step Methodology:

  • Prepare guinea pig brain homogenates (rich in σ1​ receptors) in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubate 0.5 mg of membrane protein with 3 nM -pentazocine and varying concentrations of the fluorobenzylpiperidine derivative ( 10−11 to 10−5 M).

  • For the NSB control tubes, add 10 µM Haloperidol.

  • Incubate the mixture at 37°C for 120 minutes to achieve thermodynamic equilibrium.

  • Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize the negative charge of the glass fibers, preventing non-specific radioligand trapping).

  • Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

Quantitative Pharmacological Profiling

The structural plasticity of the 3-amine position allows for the generation of highly divergent pharmacological profiles depending on the conjugated functional group. The table below synthesizes quantitative data for representative derivative classes based on the scaffold:

Derivative Class Conjugated to ScaffoldPrimary TargetSecondary TargetIC50 / Ki​ (Primary Target)IC50 / Ki​ (Secondary Target)Key Structural Driver
1,3-Dimethylbenzimidazolinones AChEBChE0.39 ± 0.11 µM0.16 ± 0.04 µMSulfonamide/Amide linker dictates PAS entry[4].
1,2,4-Oxadiazoles BChEAChE5.07 µM> 50 µMRigid oxadiazole ring restricts CAS penetration, favoring BChE[6].
Phenylacetamides σ1​ Receptor σ2​ Receptor3.56 nM667 nM4-Fluoro substitution maximizes hydrophobic pocket fit[3].

Systems-Level Evaluation Workflow

To transition a 1-(4-fluorobenzyl)piperidin-3-amine hit into a viable lead candidate, a rigorous, self-validating cascade must be employed. In vitro enzymatic success must translate to cellular target engagement, culminating in in vivo behavioral efficacy.

Workflow Synth Scaffold Functionalization Screen In Vitro Screening Synth->Screen Kinetics Enzyme Kinetics Screen->Kinetics IC50 < 1 µM Cell Cellular Assays Kinetics->Cell Mechanism Confirmed InVivo In Vivo Models Cell->InVivo High Efficacy

Caption: Self-validating experimental workflow for the pharmacological evaluation of piperidine derivatives.

Conclusion

The 1-(4-fluorobenzyl)piperidin-3-amine scaffold is a master key in neuropharmacology. By understanding the spatial and electronic parameters dictated by the 4-fluorobenzyl and 3-amine moieties, researchers can rationally design ligands that selectively interrogate cholinesterases or sigma receptors. Adherence to the rigorous, causality-driven protocols outlined in this guide ensures that resulting pharmacological data is both robust and translatable.

References

  • ChemScene. "1158259-00-7 | 1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride." ChemScene Product Catalog.
  • Li, Y., et al. "Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease." Journal of Enzyme Inhibition and Medicinal Chemistry, PMC7034032.
  • ResearchGate. "Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation." EXCLI Journal.
  • ACS Publications. "Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands." Journal of Medicinal Chemistry.
  • Benchchem. "(S)-3-(4-Fluorobenzyl)piperidine | 275815-80-0." Benchchem Product Data.

Sources

Exploratory

Comprehensive Mass Spectrometry and Physicochemical Characterization of 1-(4-Fluorobenzyl)piperidin-3-amine Hydrochloride

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists. As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and analytical v...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists.

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and analytical validation of fluorinated benzylpiperidines. Compounds like 1-(4-fluorobenzyl)piperidin-3-amine are critical building blocks in modern medicinal chemistry, often utilized in the synthesis of CNS-active agents and kinase inhibitors.

This technical guide provides an authoritative breakdown of the exact mass, molecular weight, and high-resolution mass spectrometry (HRMS) workflows required to validate the hydrochloride salt forms of this molecule. We will move beyond simply listing properties and delve into the causality behind experimental choices, ensuring your analytical protocols are robust and self-validating.

Physicochemical Profiling and Mass Calculations

In drug development, primary amines like 1-(4-fluorobenzyl)piperidin-3-amine are rarely handled as free bases due to their susceptibility to oxidation and poor aqueous solubility. Converting the free base to a hydrochloride (HCl) salt dramatically improves its physicochemical stability and bioavailability profile [1].

Commercially, this compound is most frequently encountered as either a mono-hydrochloride or a dihydrochloride salt [2]. When configuring your mass spectrometer or calculating reaction yields, distinguishing between these forms is paramount.

Quantitative Data: Molecular Weight vs. Exact Mass
  • Molecular Weight (MW): Calculated using the standard atomic weights (which account for natural isotopic abundance). Used for macroscopic measurements (e.g., weighing powders for assay preparation).

  • Exact Mass: Calculated using the mass of the most abundant isotope for each element (e.g., 12C , 1H , 35Cl , 19F , 14N ). This is the critical value used for High-Resolution Mass Spectrometry (HRMS) targeting.

Table 1: Physicochemical Properties of 1-(4-Fluorobenzyl)piperidin-3-amine Forms

Chemical FormMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)CAS Number
Free Base C12​H17​FN2​ 208.28208.13758144734-44-1
Mono-Hydrochloride C12​H18​ClFN2​ 244.74244.11425N/A (Isomer specific)
Dihydrochloride C12​H19​Cl2​FN2​ 281.20280.090931158259-00-7

Note: In Electrospray Ionization Positive mode (ESI+), the salt dissociates. The mass spectrometer will detect the protonated free base [M+H]+ at an exact m/z of 209.1454 .

High-Resolution Mass Spectrometry (HRMS) Workflow

To verify the identity of synthesized or procured 1-(4-fluorobenzyl)piperidin-3-amine hydrochloride, LC-ESI-HRMS is the gold standard. The following workflow is designed as a self-validating system : it incorporates built-in suitability checks to ensure the instrument is calibrated before sample data is collected.

Experimental Protocol: LC-ESI-HRMS Validation

Phase 1: System Suitability and Calibration (The Causality of Control)

  • Blank Injection: Inject 5 µL of 50:50 Water:Acetonitrile. Rationale: Establishes baseline noise and confirms the absence of column carryover from previous runs.

  • Calibrant Injection: Inject a known standard (e.g., Reserpine, [M+H]+ m/z 609.2806). Rationale: Validates that the Time-of-Flight (TOF) or Orbitrap mass analyzer is operating within a < 5 ppm mass error threshold. Do not proceed if the error exceeds 5 ppm.

Phase 2: Sample Preparation

  • Weigh 1.0 mg of 1-(4-fluorobenzyl)piperidin-3-amine hydrochloride.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock 1:1000 in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid .

    • Causality: Formic acid acts as a proton donor. By forcing the pH below the pKa of the piperidine and primary amine groups, we ensure 100% protonation in solution, maximizing the [M+H]+ signal and minimizing sodium [M+Na]+ adducts.

Phase 3: Acquisition Parameters

  • Ionization: ESI Positive mode.

  • Capillary Voltage: +3.5 kV.

  • Mass Range: m/z 50 to 500.

  • Resolution: Set to >70,000 (at m/z 200) to easily resolve the target isotopic fine structure from background matrix interferences.

LC_HRMS_Workflow SamplePrep Sample Preparation 1 µg/mL in 50:50 H2O:MeCN + 0.1% Formic Acid Chromatography UHPLC Separation C18 Column, Gradient Elution SamplePrep->Chromatography Ionization ESI+ Ionization Promotes [M+H]+ Formation Chromatography->Ionization MassAnalysis HRMS Analysis Orbitrap / QTOF Resolution > 70,000 Ionization->MassAnalysis DataProcessing Data Processing Exact Mass & Isotope Pattern Mass Error < 5 ppm MassAnalysis->DataProcessing

Step-by-step LC-ESI-HRMS analytical workflow for exact mass verification.

Structural Elucidation via MS/MS Fragmentation

Detecting the precursor ion at m/z 209.1454 confirms the empirical formula, but it does not confirm the structural arrangement. To achieve definitive identification, we must apply Collision-Induced Dissociation (CID) and analyze the resulting fragmentation pathways.

When the [M+H]+ ion is subjected to a collision energy of 20-30 eV, specific, predictable bond cleavages occur based on thermodynamic stability.

Mechanistic Breakdown of Fragmentation
  • Loss of Ammonia ( −17 Da ): The primary amine at the 3-position of the piperidine ring is easily lost as neutral NH3​ , yielding a fragment at m/z 192.1189 .

  • C-N Bond Cleavage (The Dominant Pathway): The bond connecting the piperidine nitrogen to the fluorobenzyl group is highly labile. Cleavage here yields the 4-fluorobenzyl cation at m/z 109.0453 .

    • Causality: Why is this fragment so abundant? The resulting carbocation is heavily stabilized by resonance across the aromatic ring, making it a thermodynamically favorable leaving group.

  • Piperidine Ring Retention: The complementary fragment to the benzyl cleavage leaves the protonated 3-aminopiperidine ring at m/z 101.107 .

MS_Pathway Precursor Precursor Ion [M+H]+ m/z 209.1454 Frag1 Loss of NH3 [-17 Da] m/z 192.1189 Precursor->Frag1 -NH3 Frag2 4-Fluorobenzyl Cation Cleavage m/z 109.0453 Precursor->Frag2 C-N bond cleavage Frag3 Piperidine Ring Fragment m/z 101.107 Precursor->Frag3 Benzyl loss

MS/MS fragmentation pathway of 1-(4-fluorobenzyl)piperidin-3-amine [M+H]+ precursor ion.

Conclusion and Quality Control Integration

For drug development professionals, understanding the exact mass and fragmentation behavior of 1-(4-fluorobenzyl)piperidin-3-amine hydrochloride is non-negotiable for strict Quality Control (QC). By utilizing the self-validating HRMS protocol outlined above, laboratories can confidently differentiate this molecule from its positional isomers (such as the 2-fluoro or 3-fluoro derivatives), ensuring the integrity of downstream synthetic pipelines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 172874515, 2-fluoro MBZP (hydrochloride) - Isomeric reference for exact mass calculation methodology" PubChem,[Link]

Foundational

1-(4-Fluoro-benzyl)-piperidin-3-ylamine: A Versatile Scaffold for CNS Drug Discovery and Beyond

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The piperidine ring is one of the most ubiquitous saturated N-heterocyclic scaffolds in modern medicine, formi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is one of the most ubiquitous saturated N-heterocyclic scaffolds in modern medicine, forming the core of numerous approved drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure in drug design. This technical guide focuses on a specific, highly versatile derivative: 1-(4-Fluoro-benzyl)-piperidin-3-ylamine . While not an active pharmaceutical ingredient in itself, this compound represents a critical chemical intermediate and a foundational scaffold for constructing complex molecules with significant therapeutic potential. This document will explore its synthesis, physicochemical properties, and, most importantly, its application as a core component in the development of potent and selective inhibitors of the Dopamine Transporter (DAT), a key target in neuroscience. We will provide detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Part 1: The Strategic Importance of the Substituted Piperidine Scaffold

The enduring prevalence of the piperidine motif in pharmaceuticals is a testament to its utility. Its chair-like conformations allow for precise vectorial presentation of functional groups, enabling tailored interactions with biological targets. The specific substitutions on the 1-(4-Fluoro-benzyl)-piperidin-3-ylamine scaffold are not arbitrary; each imparts distinct and advantageous properties.

  • The 3-Aminopiperidine Moiety: The placement of an amino group at the 3-position is a well-established pharmacophore. This chiral center provides a crucial interaction point for many enzymes and receptors. For instance, the (R)-3-aminopiperidine core is fundamental to the mechanism of dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin.[1] In this context, the primary amine forms a critical salt bridge with glutamic acid residues in the enzyme's active site, anchoring the inhibitor for potent activity.[1] This highlights the potential of the 3-amino group on our title scaffold to serve as a key binding element or a vector for further chemical elaboration.

  • The N-(4-Fluorobenzyl) Group: N-alkylation and N-benzylation of the piperidine nitrogen are common strategies to introduce lipophilicity and explore specific binding pockets of a target protein. The benzyl group can engage in favorable pi-stacking or hydrophobic interactions. The inclusion of a fluorine atom at the para-position is a strategic choice in medicinal chemistry for several reasons:

    • Metabolic Stability: Fluorine can block sites of oxidative metabolism (e.g., para-hydroxylation of the phenyl ring), potentially increasing the compound's half-life.

    • Modulation of Basicity (pKa): While substitution on the N-benzyl ring has a minor electronic effect on the distant piperidine nitrogen, fluorine substitution directly on the piperidine ring is a known strategy to fine-tune the nitrogen's pKa. This can be critical for optimizing target engagement, improving selectivity, and mitigating off-target effects such as hERG channel inhibition.[2]

    • Enhanced Binding Interactions: The highly polarized C-F bond can act as a hydrogen bond acceptor or engage in dipole-dipole interactions within a protein binding site.

Part 2: Synthesis and Physicochemical Properties

1-(4-Fluoro-benzyl)-piperidin-3-ylamine is typically handled as a dihydrochloride salt to improve its stability and solubility in aqueous media.

Physicochemical Data
PropertyValueSource
Chemical Formula C₁₂H₁₇FN₂ (Free Base)[3]
Molecular Weight 281.20 g/mol (Dihydrochloride Salt)[3]
Appearance Solid
CAS Number 101374-33-4 (Free Base)N/A
Salt Form Dihydrochloride
General Synthetic Pathway

The most direct and widely used method for synthesizing N-substituted aminopiperidines is through reductive amination. This process involves the reaction of a ketone with an amine to form an intermediate imine (or enamine), which is then reduced in situ to the desired amine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions Ketone 1-(4-Fluorobenzyl) -piperidin-3-one Reagent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Ketone->Reagent Reductive Amination Amine Ammonia or Ammonium Acetate Amine->Reagent Reductive Amination Product 1-(4-Fluorobenzyl) -piperidin-3-ylamine Reagent->Product Solvent Solvent (e.g., DCE, MeOH) Solvent->Reagent HCl HCl in Ether/Dioxane Product->HCl Salt Formation Salt 1-(4-Fluorobenzyl)-piperidin -3-ylamine Hydrochloride HCl->Salt

Caption: General workflow for the synthesis via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on standard organic chemistry principles for this type of transformation.

  • Reaction Setup: To a solution of 1-(4-fluorobenzyl)piperidin-3-one (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add ammonium acetate (~10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C. Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq), portion-wise over 15-20 minutes.

    • Causality Insight: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other hydrides like sodium cyanoborohydride (NaBH₃CN), reducing the risk of side reactions, and is not water-sensitive, simplifying the reaction setup.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a solvent like diethyl ether or methanol, and add a solution of HCl in ether or dioxane dropwise until precipitation is complete. Filter the resulting solid and dry it under a vacuum to yield the final product.

Part 3: Case Study: A Scaffold for Selective Dopamine Transporter (DAT) Inhibitors

The true value of 1-(4-fluoro-benzyl)-piperidin-3-ylamine is demonstrated by its use as a foundational structure in the discovery of novel therapeutics. A compelling example comes from research into selective inhibitors of the Dopamine Transporter (DAT).[4]

The Dopamine Transporter (DAT)

DAT is a sodium-chloride dependent transmembrane protein that mediates the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process is crucial for terminating dopaminergic signaling. DAT is a primary target for drugs used to treat Attention-Deficit/Hyperactivity Disorder (ADHD), narcolepsy, and is also the target of psychostimulants like cocaine. Developing DAT inhibitors with high selectivity over the serotonin transporter (SERT) and norepinephrine transporter (NET) is a major goal in medicinal chemistry to minimize side effects.

DAT_Mechanism Dopaminergic Synapse & DAT Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Dopamine Vesicles Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Receptor Dopamine Receptors Dopamine->DAT Reuptake Dopamine->Receptor Binding & Signaling Inhibitor DAT Inhibitor (e.g., derived from scaffold) Inhibitor->DAT Blockade

Caption: DAT inhibitors block dopamine reuptake, increasing its synaptic concentration.

Structure-Activity Relationship (SAR) Insights

Research by Dutta and colleagues explored constrained piperidine analogues as DAT inhibitors.[4] While their starting point was a 4-substituted piperidine, their work on creating more rigid 3,6-disubstituted derivatives provides a direct blueprint for how the 1-(4-fluoro-benzyl)-3-aminopiperidine scaffold can be utilized. Their findings established that this class of molecules could produce highly potent and selective DAT inhibitors.

One of the most potent compounds identified, S,S-(-)-19a, demonstrated an IC₅₀ of 11.3 nM for DAT, with excellent selectivity over SERT and NET.[4] This molecule, while more complex, contains the core features of our title compound, validating its utility as a foundational building block.

Table of Binding Affinities (IC₅₀, nM) for Representative DAT Inhibitors [4]

CompoundDAT Affinity (IC₅₀ nM)SERT Affinity (IC₅₀ nM)NET Affinity (IC₅₀ nM)DAT/SERT SelectivityDAT/NET Selectivity
GBR 12909 (Reference)12.531422525.118.0
S,S-(-)-19a 11.3 >10,000 1,520 >885 135

Data synthesized from the referenced publication. This demonstrates the high selectivity achievable with this structural class.

The key takeaway is that the 1-(4-fluorobenzyl)piperidine moiety serves as an excellent anchor, while modifications at the 3-amino position allow for extensive SAR exploration to optimize potency and selectivity.

Part 4: Key Experimental Protocol: In Vitro DAT Binding Assay

To assess the efficacy of newly synthesized compounds based on the title scaffold, a radioligand binding assay is the gold standard. This protocol describes a competitive binding assay to determine the affinity of a test compound for DAT.

Binding_Assay_Workflow A Prepare Brain Tissue Homogenate (e.g., rat striatum membranes) rich in DAT B Incubate Membranes with: 1. [³H]WIN 35,428 (Radioligand) 2. Test Compound (Varying Conc.) A->B C Reach Equilibrium B->C D Rapidly Filter Mixture (traps membrane-bound radioligand) C->D E Wash Filter to Remove Unbound Radioligand D->E F Measure Radioactivity on Filter (Scintillation Counting) E->F G Data Analysis: Calculate IC₅₀ and Ki values F->G

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for 1-(4-Fluoro-benzyl)-piperidin-3-ylamine Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale Fluorinated benzyl-piperidine derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Fluorinated benzyl-piperidine derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized to enhance metabolic stability, lipophilicity, and target binding affinity in CNS and GPCR-targeted therapeutics. The synthesis of 1-(4-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride (CAS: 1044769-61-0) requires precise chemoselectivity to ensure that only the secondary piperidine nitrogen is functionalized, leaving the primary amine intact for downstream applications[1].

Mechanistic Insights: The Causality of Reagent Selection

To ensure experimental reproducibility, it is critical to understand the why behind the chemistry:

  • Orthogonal Protection (Boc-Group): Starting with tert-butyl piperidin-3-ylcarbamate prevents the primary amine from participating in the reductive amination. This forces the 4-fluorobenzaldehyde to react exclusively with the secondary piperidine nitrogen.

  • Choice of Reducing Agent (STAB vs. NaBH₃CN): Sodium triacetoxyborohydride, NaBH(OAc)3​ , is chosen over Sodium cyanoborohydride due to its superior safety profile (no toxic cyanide byproducts) and exceptional chemoselectivity. STAB selectively reduces the intermediate iminium ion much faster than it reduces the unreacted aldehyde at weakly acidic pH [3].

  • Solvent Selection (DCE): 1,2-Dichloroethane (DCE) is the optimal solvent for STAB-mediated reductive aminations. It provides superior solubility for the borohydride species compared to dichloromethane (DCM) and allows for a homogeneous reaction environment.

ReactionMechanism A Boc-3-aminopiperidine (Secondary Amine) C Hemiaminal Intermediate A->C Nucleophilic Addition B 4-Fluorobenzaldehyde (Carbonyl) B->C Nucleophilic Addition D Iminium Ion (Electrophile) C->D -H2O (AcOH cat.) E Boc-Protected Product D->E Hydride Transfer from NaBH(OAc)3

Logical relationship and mechanism of the reductive amination step.

Quantitative Reaction Parameters

The following tables summarize the stoichiometric data for a standard 10 mmol scale synthesis.

Table 1: Stoichiometry for Reductive Amination (Step 1)
ReagentMW ( g/mol )EquivalentsAmountRole
Boc-3-aminopiperidine200.281.002.00 gLimiting Reagent (Nucleophile)
4-Fluorobenzaldehyde124.111.051.30 gElectrophile
NaBH(OAc)₃ (STAB)211.941.503.18 gChemoselective Reducing Agent
Glacial Acetic Acid60.051.000.60 mLAcid Catalyst (Iminium formation)
1,2-DichloroethaneN/AN/A40.0 mLReaction Solvent
Table 2: Deprotection and Isolation Parameters (Step 2)
ParameterValue / AmountRationale
Intermediate Mass~3.08 g (Theoretical)Substrate for global deprotection
4M HCl in 1,4-Dioxane25.0 mL (10.0 eq)Cleaves Boc group; forms HCl salt
Reaction Time2 - 4 hoursEnsures complete conversion
Final Product StateDihydrochloride SaltMolecule contains two basic nitrogens

Expert Note: While commonly referred to as a "hydrochloride", the presence of both a tertiary piperidine nitrogen and a primary amine dictates that the fully protonated, stable crystalline form is 1-(4-Fluoro-benzyl)-piperidin-3-ylamine dihydrochloride [2].

Step-by-Step Experimental Protocol

The workflow below is designed as a self-validating system. In-process checks (like TLC monitoring) are embedded to ensure each transformation is complete before proceeding.

Workflow S1 1. Reagent Mixing (Amine + Aldehyde in DCE) S2 2. Iminium Formation (Stir 30 min, add AcOH) S1->S2 S3 3. Reduction (Add STAB, stir 12h) S2->S3 S4 4. Aqueous Workup (NaHCO3 quench, extraction) S3->S4 S5 5. Deprotection (4M HCl/Dioxane, 2h) S4->S5 S6 6. Isolation (Filtration & Et2O wash) S5->S6

Step-by-step experimental workflow for the synthesis and isolation.

Step 1: Synthesis of 1-(4-Fluorobenzyl)piperidin-3-yl-carbamic acid tert-butyl ester
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Boc-3-aminopiperidine (2.00 g, 10 mmol) and 1,2-dichloroethane (40 mL).

  • Iminium Formation: Add 4-fluorobenzaldehyde (1.30 g, 10.5 mmol) in one portion. Stir the mixture at room temperature for 30 minutes. Add glacial acetic acid (0.60 mL, 10 mmol) to catalyze the dehydration of the hemiaminal to the iminium ion.

  • Reduction: Cool the flask to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes to prevent thermal spiking.

  • Reaction Phase: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3, UV active). The disappearance of the aldehyde spot ( Rf​≈0.6 ) and appearance of a new UV-active, ninhydrin-positive spot ( Rf​≈0.3 ) confirms completion.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (30 mL). Stir vigorously until gas evolution ceases. Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the Boc-protected intermediate as a pale yellow oil. (Proceed to Step 2 without further column chromatography).

Step 2: Deprotection and Salt Formation
  • Dissolution: Dissolve the crude intermediate (~3.08 g) in anhydrous Dichloromethane (10 mL) in a 100 mL round-bottom flask.

  • Acidic Cleavage: Under a nitrogen atmosphere, slowly add 4M HCl in 1,4-dioxane (25.0 mL, 100 mmol).

    • Self-Validation Check: Vigorous gas evolution ( CO2​ and isobutylene) will occur immediately. As the Boc group is cleaved and the highly polar dihydrochloride salt forms, a white precipitate will begin to crash out of the solution.

  • Maturation: Stir the suspension at room temperature for 2 to 4 hours.

  • Isolation: Filter the resulting white precipitate through a sintered glass funnel (medium porosity). Wash the filter cake thoroughly with cold diethyl ether (3 × 15 mL) to remove any residual dioxane and organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford 1-(4-Fluoro-benzyl)-piperidin-3-ylamine dihydrochloride as a white to off-white crystalline solid. Expected yield: 80-85% over two steps.

Analytical Validation Expectations

To verify the structural integrity of the synthesized compound, compare against the following expected analytical benchmarks:

  • LC-MS (ESI+): Expected [M+H]+ for the free base ( C12​H17​FN2​ ) is m/z 209.14.

  • ¹H NMR (400 MHz, D₂O): Expect a highly deshielded singlet/multiplet around δ 4.30-4.40 ppm corresponding to the benzylic -CH2​- protons, coupled with aromatic signals exhibiting characteristic ortho-fluorine splitting ( JH−F​ ) around δ 7.15-7.50 ppm.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • de Oliveira, P. et al. (2020). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Molecules (MDPI), 25(2), 300. URL:[Link]

Application

Application Note &amp; Protocol: 1-(4-Fluoro-benzyl)-piperidin-3-ylamine Hydrochloride in Drug Discovery

Pharmacophore Rationale & Strategic Utility In modern medicinal chemistry, the selection of chemical building blocks is driven by the need to balance target affinity with pharmacokinetic viability. 1-(4-Fluoro-benzyl)-pi...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Rationale & Strategic Utility

In modern medicinal chemistry, the selection of chemical building blocks is driven by the need to balance target affinity with pharmacokinetic viability. 1-(4-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride (also known as 1-(4-fluorobenzyl)piperidin-3-amine dihydrochloride) is a highly strategic, privileged scaffold used extensively in the development of targeted therapeutics.

The rationale behind utilizing this specific building block relies on two critical structural features:

  • The 3-Aminopiperidine Core: Saturated heterocycles are fundamental to modern drug design due to their ability to project functional groups into precise 3D spatial orientations. The 3-aminopiperidine motif is a proven pharmacophore, most notably utilized in the1 such as alogliptin and linagliptin[1]. The primary amine acts as a versatile vector for synthetic functionalization, while the piperidine ring frequently enhances target engagement within deep hydrophobic protein pockets[1].

  • The 4-Fluorobenzyl Appendage: The incorporation of a fluorine atom at the para position of an aromatic ring is a classical tactic to overcome metabolic liabilities. Fluorine substitution effectively blocks cytochrome P450-mediated para-hydroxylation, significantly increasing the2 of the resulting lead compounds[2]. Furthermore, the electronegativity of fluorine modulates the lipophilicity (logP) of the molecule, enhancing cell membrane permeability without introducing excessive steric bulk[2].

Physicochemical Properties

Understanding the physical parameters of the 3 is essential for calculating reaction stoichiometry and designing purification workflows[4].

Table 1: Building Block Specifications

PropertyValue
Chemical Name 1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride
CAS Number 1158259-00-7 (Dihydrochloride) / 1044769-61-0 (Base)
Molecular Formula C12H19Cl2FN2
Molecular Weight 281.20 g/mol
Purity Standard ≥98%
Storage Conditions Room temperature, desiccated

Synthetic Workflows & Applications

The primary aliphatic amine of this building block is highly nucleophilic, allowing for rapid diversification into amides, sulfonamides, secondary amines, and N-aryl derivatives.

G Core 1-(4-Fluorobenzyl)piperidin-3-amine Hydrochloride Amide Amide Derivatives (Target: GPCR/Enzyme Ligands) Core->Amide R-COOH, HATU, DIPEA SNAr N-Heteroaryl Derivatives (Target: Kinase Inhibitors) Core->SNAr Ar-X, DIPEA, Heat (SNAr) RedAm Secondary Amines (Target: Transporter Ligands) Core->RedAm R-CHO, NaBH(OAc)3 Sulfonamide Sulfonamides (Target: Protease Inhibitors) Core->Sulfonamide R-SO2Cl, Pyridine

Synthetic versatility of 1-(4-fluorobenzyl)piperidin-3-amine in medicinal chemistry workflows.

Experimental Protocols: Self-Validating Systems

To ensure high reproducibility, the following protocols are designed as self-validating systems . They incorporate specific In-Process Controls (IPCs) and mechanistic rationales to guarantee that each step has succeeded before proceeding.

Protocol A: Amide Bond Formation via HATU Coupling

Causality & Rationale: HATU is selected over traditional carbodiimides (EDC/DCC) because it generates a highly reactive HOAt ester, which is exceptionally efficient for coupling sterically demanding carboxylic acids while minimizing epimerization. DIPEA (N,N-Diisopropylethylamine) is utilized because its steric bulk prevents it from acting as a competing nucleophile, while it effectively deprotonates the hydrochloride salt of the piperidine building block to liberate the free, reactive amine.

Table 2: Quantitative Stoichiometry for Amide Coupling

ReagentRoleEquivalentsConcentration
Carboxylic AcidSubstrate1.0 eq0.1 M
HATUCoupling Agent1.2 eq-
DIPEANon-nucleophilic Base3.0 eq-
1-(4-Fluorobenzyl)piperidin-3-amine HClNucleophile1.1 eq-

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise. Stir at room temperature for 15 minutes to allow complete formation of the active HOAt ester.

  • Coupling: Add the 1-(4-fluorobenzyl)piperidin-3-amine hydrochloride salt to the activated mixture. Stir at room temperature for 2-4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Validation: The system is validated when the mass of the active HOAt ester disappears and the desired product mass (M+H)+ emerges as the dominant peak.

  • Workup (Validation Step 1): Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (critical for removing residual DMF) and brine. Dry over anhydrous Na2SO4.

  • Purification (Validation Step 2): Concentrate under reduced pressure. Purify via flash column chromatography (SiO2, DCM/MeOH gradient). Validate the final structural integrity via 1H NMR, ensuring the presence of the characteristic amide N-H proton (~8.0 ppm) and the fluorine-split aromatic protons (~7.0 ppm).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: The primary amine of the 3-aminopiperidine is highly nucleophilic, making it an excellent candidate for SNAr reactions with electron-deficient heteroaryl halides (e.g., 2-chloropyrimidines) to construct ATP-competitive kinase inhibitors. High temperatures and a polar aprotic solvent (NMP) are required to overcome the activation energy barrier of the Meisenheimer complex transition state.

Table 3: Quantitative Stoichiometry for SNAr

ReagentRoleEquivalentsConcentration
Heteroaryl ChlorideElectrophile1.2 eq0.2 M
1-(4-Fluorobenzyl)piperidin-3-amine HClNucleophile1.0 eq-
DIPEAAcid Scavenger3.5 eq-

Step-by-Step Methodology:

  • Preparation: Combine the building block and the heteroaryl chloride in a microwave-safe vial.

  • Solvent & Base: Suspend the reactants in anhydrous NMP. Add DIPEA to liberate the free amine and neutralize the HCl generated during the substitution.

  • Reaction: Seal the vial and heat to 120°C for 1-2 hours using a dedicated microwave synthesizer.

  • In-Process Control (IPC): Perform a TLC check (UV active). Validation: The starting heteroaryl halide must be entirely consumed, replaced by a lower Rf, highly UV-active product spot.

  • Workup (Validation Step 1): Dilute the crude mixture with cold water to precipitate the product. If precipitation fails, extract with EtOAc, wash extensively with water (5x) to remove all NMP, and dry over MgSO4.

  • Purification (Validation Step 2): Purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Confirm the exact mass via High-Resolution Mass Spectrometry (HRMS).

References

  • ChemScene Product Information: "1158259-00-7 | 1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride" ChemScene.3

  • Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: "Structural Evolution and Long-Acting Determinants." Journal of Medicinal Chemistry, ACS Publications.1

  • Chemical Aspects of Human and Environmental Overload with Fluorine: Chemical Reviews, ACS Publications. 2

Sources

Method

Application Notes &amp; Protocols: In Vitro Assay Preparation for 1-(4-fluorobenzyl)piperidin-3-amine

Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1] Its conforma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1] Its conformational flexibility allows for precise spatial orientation of substituents, enabling potent and selective interactions with a wide array of biological targets.[1] The compound 1-(4-fluorobenzyl)piperidin-3-amine, while not extensively characterized in public literature, belongs to a class of molecules known to interact with key players in the central nervous system.[1][2]

Structurally related piperidine derivatives have shown significant activity as inhibitors of monoamine transporters (MATs) and monoamine oxidases (MAOs).[2][3][4] These targets are critical for regulating neurotransmitter levels, and their dysfunction is implicated in a host of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and depression.[3][4][5][6] Therefore, robust in vitro characterization of compounds like 1-(4-fluorobenzyl)piperidin-3-amine is a crucial first step in evaluating their therapeutic potential.

This guide provides detailed, field-proven protocols for the in vitro assessment of 1-(4-fluorobenzyl)piperidin-3-amine's activity against two primary target classes: Monoamine Oxidases (MAO-A and MAO-B) and Monoamine Transporters (specifically the dopamine, norepinephrine, and serotonin transporters: DAT, NET, and SERT). The methodologies are designed for a 96-well plate format, making them suitable for dose-response analysis and high-throughput screening (HTS).[5]

Part A: Monoamine Oxidase (MAO) Inhibition Assay

Monoamine oxidases are mitochondrial-bound enzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[3][5] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[3][5] MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibitors valuable for treating depression, while MAO-B primarily targets phenylethylamine and is a key target in Parkinson's disease therapy.[5]

Principle of the Fluorometric Assay

The assay quantifies MAO activity by detecting hydrogen peroxide (H₂O₂), a byproduct of the monoamine oxidation reaction.[5] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce the highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO activity.[5] A reduction in this rate in the presence of a test compound, such as 1-(4-fluorobenzyl)piperidin-3-amine, indicates inhibition.[5]

MAO_Assay_Principle cluster_bio Biological Reaction cluster_detection Fluorometric Detection Substrate Monoamine Substrate (e.g., p-Tyramine) MAO MAO-A or MAO-B Substrate->MAO + O₂ + H₂O Products Aldehyde + NH₃ MAO->Products H2O2 H₂O₂ MAO->H2O2 Inhibitor 1-(4-fluorobenzyl)piperidin-3-amine Inhibitor->MAO Inhibition HRP HRP H2O2->HRP Probe Non-Fluorescent Probe (e.g., Amplex® Red) Probe->HRP Fluor_Product Fluorescent Product (Resorufin) HRP->Fluor_Product Reader Plate Reader (Ex/Em = 535/587 nm) Fluor_Product->Reader

MAO enzymatic reaction and fluorometric detection principle.
Quantitative Data Summary

The primary output of this assay is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundTargetIC50 (µM) - HypotheticalPositive ControlControl IC50 (µM)
1-(4-fluorobenzyl)piperidin-3-aminehMAO-ATBDClorgyline~0.02[7]
1-(4-fluorobenzyl)piperidin-3-aminehMAO-BTBDSelegilineVaries
Detailed Protocol: Fluorometric MAO-A/B Inhibition Assay

This protocol is adapted from established methodologies for a 96-well plate format.[5][8] To prevent photodegradation of reagents, the use of black, clear-bottom microplates is recommended.[8]

1. Materials and Reagents

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[5]

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: p-Tyramine (for both isoforms) or Benzylamine (selective for MAO-B).[5][6]

  • Detection Reagents: Fluorogenic probe (e.g., Amplex® Red), Horseradish Peroxidase (HRP).

  • Test Compound: 1-(4-fluorobenzyl)piperidin-3-amine, dissolved in DMSO to create a 10 mM stock.

  • Positive Controls: Clorgyline (MAO-A selective inhibitor) and Selegiline (MAO-B selective inhibitor).[5][9]

  • Plate: 96-well black, clear-bottom microplate.

2. Reagent Preparation

  • Test Compound Stock: Prepare a 10 mM stock solution of 1-(4-fluorobenzyl)piperidin-3-amine in 100% DMSO. From this, create serial dilutions in MAO Assay Buffer to achieve final assay concentrations (e.g., ranging from 1 nM to 100 µM). Ensure the final DMSO concentration in the well is ≤1% to avoid solvent effects.

  • Enzyme Working Solutions: Dilute recombinant hMAO-A and hMAO-B in cold MAO Assay Buffer to a 2X final concentration (e.g., 0.012 mg/mL for MAO-A, 0.030 mg/mL for MAO-B).[8] Keep on ice.

  • Reaction Mix: Prepare a master mix containing the substrate, HRP, and the fluorescent probe in MAO Assay Buffer. For example, for a final concentration, you might use 1 mM p-Tyramine, 1 U/mL HRP, and 50 µM Amplex® Red.[5] Protect from light.

3. Assay Procedure

  • Add Compound: To the wells of the 96-well plate, add 50 µL of the serially diluted test compound solutions. Include wells for "vehicle control" (Assay Buffer + DMSO) and "positive control" inhibitors.

  • Add Enzyme: Add 25 µL of the 2X MAO-A or MAO-B working solution to the appropriate wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C.[8][10] This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add 25 µL of the Reaction Mix to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) every 1-2 minutes for 30-60 minutes.[9]

4. Data Analysis and Validation

  • Calculate Reaction Rate: Determine the rate of reaction (slope) from the linear portion of the fluorescence vs. time curve for each well.

  • Calculate Percent Inhibition: % Inhibition = (1 - (Rate_inhibitor - Rate_blank) / (Rate_vehicle - Rate_blank)) * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assay Validation: The assay is considered valid if the positive control inhibitors show IC50 values within the expected range and the Z'-factor for the assay (a measure of statistical effect size) is > 0.5.

Experimental workflow for the MAO inhibition assay.

Part B: Monoamine Transporter (MAT) Uptake Assay

Monoamine transporters are transmembrane proteins that clear neurotransmitters from the synaptic cleft, thereby terminating their signal.[11] They are primary targets for antidepressants and psychostimulants.[11] Traditional methods for measuring transporter activity relied on radiolabeled substrates.[12][13][14] Modern assays, however, utilize fluorescent substrates in a homogeneous, no-wash format, which is safer, faster, and amenable to high-throughput screening.[12][13]

Principle of the Homogeneous Fluorescence-Based Assay

This assay uses a fluorescent substrate that mimics natural neurotransmitters (dopamine, serotonin, etc.).[12] This substrate is actively transported into cells that have been engineered to express a specific transporter (e.g., hDAT, hSERT, or hNET).[12][13][15] The accumulation of the fluorescent substrate inside the cells leads to a significant increase in fluorescence intensity.[12] A special masking dye included in the assay buffer quenches any fluorescence from the substrate remaining outside the cells, eliminating the need for wash steps.[12] An effective inhibitor like 1-(4-fluorobenzyl)piperidin-3-amine will block the transporter, preventing the uptake of the fluorescent substrate and thus resulting in a low fluorescence signal.

MAT_Assay_Principle cluster_membrane Fluor_Substrate Fluorescent Substrate Transporter Monoamine Transporter (DAT, SERT, or NET) Fluor_Substrate->Transporter Uptake Inhibitor 1-(4-fluorobenzyl) -piperidin-3-amine Inhibitor->Transporter Inhibition Accumulation Substrate Accumulation => High Fluorescence Transporter->Accumulation No_Accumulation No Accumulation => Low Fluorescence

Principle of the monoamine transporter uptake inhibition assay.
Quantitative Data Summary

As with the MAO assay, the key metric is the IC50 value, indicating the potency of the compound as a transporter inhibitor.

CompoundTargetIC50 (nM) - HypotheticalPositive ControlControl IC50 (nM)
1-(4-fluorobenzyl)piperidin-3-aminehDATTBDGBR 12909~10-20
1-(4-fluorobenzyl)piperidin-3-aminehSERTTBDCitalopram~1-5
1-(4-fluorobenzyl)piperidin-3-aminehNETTBDNisoxetine~1-3
Detailed Protocol: Homogeneous Transporter Uptake Assay

This protocol is based on commercially available kits (e.g., from Molecular Devices) that provide a validated system for measuring transporter activity in live cells.[12][13]

1. Materials and Reagents

  • Cell Lines: Adherent cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET), such as HEK293 cells.[11][14]

  • Assay Kit: A commercial neurotransmitter transporter uptake assay kit containing the fluorescent substrate and masking dye.[12][13]

  • Cell Culture Medium & Reagents: Standard reagents for maintaining mammalian cell lines.

  • Assay Buffer: Typically a Krebs-Henseleit buffer (KHB) or similar physiological buffer provided with the kit.

  • Test Compound: 1-(4-fluorobenzyl)piperidin-3-amine, prepared as a 10 mM stock in DMSO.

  • Positive Controls: GBR 12909 (DAT), Citalopram (SERT), Nisoxetine (NET).

  • Plate: 96- or 384-well black, clear-bottom microplate suitable for cell culture and bottom-read fluorescence.

2. Assay Procedure

  • Cell Plating: Seed the transporter-expressing cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight (or as required) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Prepare Reagents: On the day of the assay, prepare the fluorescent substrate/masking dye mix according to the kit manufacturer's instructions. Prepare serial dilutions of the test compound and positive controls in the assay buffer.

  • Compound Addition: Remove the cell culture medium from the wells. Add the diluted test compound and control solutions to the wells.

  • Add Substrate Mix: Add the prepared fluorescent substrate/masking dye mix to all wells.

  • Incubation: Incubate the plate at room temperature or 37°C (as per kit recommendations) for a specified period (e.g., 1-2 hours for endpoint reads, or immediately for kinetic reads).

  • Fluorescence Measurement: Measure the fluorescence intensity using a bottom-read fluorescence plate reader. The assay can be run in two modes:

    • Endpoint Mode: A single reading is taken after the incubation period. This is ideal for HTS.[12]

    • Kinetic Mode: The plate is read every 1-2 minutes to monitor the rate of uptake over time. This is suitable for mechanistic studies.[12]

3. Data Analysis and Validation

  • Calculate Percent Inhibition: % Inhibition = (1 - (RFU_inhibitor - RFU_background) / (RFU_max_uptake - RFU_background)) * 100 (Where RFU is Relative Fluorescence Units. Max uptake is the vehicle control; background is a non-transfected cell line or a well with a saturating concentration of a known inhibitor).

  • Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration and fit to a four-parameter logistic equation to derive the IC50 value.

  • Assay Validation: The assay is validated if the positive controls yield IC50 values consistent with historical data and the signal-to-background ratio is sufficiently high (>3-fold).

Conclusion

The protocols detailed in this guide provide a robust framework for the primary in vitro pharmacological characterization of 1-(4-fluorobenzyl)piperidin-3-amine. By systematically evaluating its inhibitory potency against both MAO isoforms and the three major monoamine transporters, researchers can rapidly establish its primary mechanism of action, selectivity profile, and potential therapeutic relevance. Adherence to these methodologies, including the use of appropriate controls and validation checks, will ensure the generation of reliable and reproducible data, facilitating informed decisions in the drug discovery and development process.

References

  • Bio-protocol. (2017). MAO Inhibition Assay. Bio-protocol. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]

  • BioVision Inc. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. [Link]

  • Saha, K., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]

  • Evotec. Monoamine Oxidase (MAO) Reaction Phenotyping Assay. Evotec. [Link]

  • Biocompare. (2022). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Biocompare.com. [Link]

  • Uddin, M. J., et al. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. PMC. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Hazai, E., et al. (2003). Interaction of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues with Monoamine Transporters: Structure−Activity Relationship Study of Structurally Constrained 3,6-Disubstituted Piperidine Analogues. Journal of Medicinal Chemistry. [Link]

Sources

Application

Application and Protocols for High-Throughput Screening of 1-(4-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride

A Guide for Discovery Research Introduction: The Piperidine Scaffold and the Promise of 1-(4-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride in Drug Discovery The piperidine ring is a privileged scaffold in modern medic...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Discovery Research

Introduction: The Piperidine Scaffold and the Promise of 1-(4-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride in Drug Discovery

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological targets, from G-protein coupled receptors (GPCRs) to ion channels and enzymes.[1][2][3] Its saturated heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling high-affinity and selective interactions with protein binding sites. The compound 1-(4-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride (referred to herein as 'Compound F-PPA') is a synthetic derivative featuring a fluorobenzyl group, which can enhance binding affinity and modulate pharmacokinetic properties, and a primary amine on the piperidine ring, which serves as a key interaction point or a site for further chemical elaboration.

While specific biological data for Compound F-PPA is not extensively published, its structural motifs suggest significant potential as a modulator of central nervous system (CNS) targets, such as aminergic GPCRs, or ion channels, which are frequently implicated in neurological and psychiatric disorders.[4][5] This document provides a comprehensive guide for researchers and drug development professionals on the application of Compound F-PPA and similar piperidine-based molecules in high-throughput screening (HTS) campaigns. We present detailed protocols for a primary cell-based screen and a secondary biochemical assay, designed to identify and characterize modulators of a hypothetical, yet pharmacologically relevant, target: a Gq-coupled GPCR.

Conceptual Framework: A Two-Tiered HTS Strategy

A robust HTS campaign is designed as a funnel, efficiently filtering a large library of compounds down to a small number of validated and well-characterized "hits".[1][6] Our proposed strategy employs a two-tiered approach:

  • Primary Screen: A high-throughput, cell-based functional assay to identify compounds that modulate the activity of our target GPCR. This assay prioritizes sensitivity and throughput to cast a wide net.

  • Secondary Screen: A follow-up biochemical assay to confirm the activity of primary hits, eliminate false positives, and determine their potency and mechanism of action (e.g., competitive binding).[6]

This self-validating system ensures that resources are focused on the most promising candidates for lead optimization.

Primary High-Throughput Screen: Gq-Coupled GPCR Activation via Intracellular Calcium Mobilization

Many GPCRs that are targets for piperidine-containing drugs signal through the Gαq subunit, which activates phospholipase C and leads to an increase in intracellular calcium (Ca2+) concentration.[7][8][9] This transient Ca2+ flux provides a robust and rapid readout for receptor activation, making it ideal for HTS.[9]

Workflow for Primary Calcium Flux Assay

HTS_Workflow_Primary cluster_prep Assay Preparation cluster_screen Screening Execution cluster_analysis Data Analysis plate_prep Compound Plate Preparation (Serial Dilution of F-PPA) compound_add Compound Addition to Cell Plate (Automated Liquid Handling) plate_prep->compound_add Source Plate cell_prep Cell Seeding (CHO-K1 expressing target GPCR) dye_loading Calcium Indicator Dye Loading (e.g., Fluo-4 AM) cell_prep->dye_loading dye_loading->compound_add Assay Plate readout Kinetic Read on FLIPR (Measure Fluorescence Change) compound_add->readout Real-time data_norm Data Normalization (% Activation vs. Control) readout->data_norm hit_id Hit Identification (Z-score > 3) data_norm->hit_id Secondary Screen Secondary Screen hit_id->Secondary Screen HTS_Workflow_Secondary cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis hit_prep Primary Hit Dilution Series mix_reagents Add Hit Compound, Receptor, and Tracer to Assay Plate hit_prep->mix_reagents reagent_prep Prepare Target Receptor & Fluorescent Tracer Mix reagent_prep->mix_reagents incubation Incubate to Reach Equilibrium mix_reagents->incubation read_plate Read Fluorescence Polarization incubation->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition dose_response Generate Dose-Response Curve and Calculate IC50 calc_inhibition->dose_response

Caption: Workflow for the secondary fluorescence polarization competition assay.

Detailed Protocol: FP Competition Binding Assay

This protocol describes how to determine the potency (IC50) of hit compounds by measuring their ability to displace a fluorescently-labeled ligand (tracer) from the purified target GPCR.

Materials:

  • Target Protein: Purified, soluble target GPCR or a membrane preparation.

  • Fluorescent Tracer: A known ligand for the target receptor labeled with a fluorophore (e.g., fluorescein).

  • Test Compounds: Confirmed hits from the primary screen.

  • Assay Plates: 384-well, black, low-volume plates.

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Reagent Preparation:

    • Determine the dissociation constant (Kd) of the tracer for the receptor in separate experiments. The optimal tracer concentration for a competition assay is typically at or below its Kd.

    • The receptor concentration should be set to bind approximately 50-80% of the tracer.

  • Compound Plating:

    • Prepare 10-point, 3-fold serial dilutions of the hit compounds (including Compound F-PPA) in DMSO.

    • Transfer a small volume (e.g., 100 nL) to the assay plates.

  • Assay Assembly:

    • Add the target receptor and fluorescent tracer mixture to the wells containing the compounds.

    • Include control wells:

      • Maximum Polarization: Receptor + Tracer + DMSO (no competitor).

      • Minimum Polarization: Tracer + DMSO (no receptor).

  • Incubation and Reading:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect from light.

    • Read the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader.

Data Analysis:

  • Calculate IC50: The data are plotted as mP values versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the compound that displaces 50% of the bound tracer. [10]* Calculate Ki: The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the fluorescent tracer. [10]

    Parameter Recommended Value
    Plate Format 384-well, low-volume
    Tracer Concentration ≤ Kd
    Incubation Time 60 min at RT (optimize for equilibrium)
    Readout Fluorescence Polarization (mP)

    | Data Output | IC50 / Ki value |

Conclusion and Future Directions

This guide outlines a robust, two-tiered HTS strategy for identifying and characterizing potential modulators of a Gq-coupled GPCR using 1-(4-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride as a representative piperidine-based test compound. The combination of a cell-based primary functional screen with a biochemical secondary binding assay provides a reliable workflow for hit validation and characterization. [11][12]Confirmed hits from this cascade, such as Compound F-PPA if active, would become starting points for medicinal chemistry efforts in a lead optimization program. Further studies would involve assessing selectivity against other receptors and determining in vitro ADMET (absorption, distribution, metabolism, elimination, and toxicity) properties.

References

  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS form
  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (2020).
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (n.d.).
  • Ion Channel Assays. (n.d.). Charles River.
  • High-Throughput GPCR Assay Development. (2021). Agilent.
  • Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. (2023). Domainex.
  • GPCR Signaling Assay Applications in High-Throughput Screening. (2025). ICE Bioscience.
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC. (n.d.).
  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of ST
  • HTS – Electrophysiology Services. (n.d.). Eurofins Discovery.
  • Advances in G protein-coupled receptor high-throughput screening. (2020). PubMed.
  • Application of Fluorescence Polariz
  • High throughput screening technologies for ion channels. (2016). PubMed.
  • Ion channel and HTS services. (n.d.). Metrion Biosciences.
  • Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compounds. (n.d.). BenchChem.
  • Ion Channel Research: Advancing High Throughput Screening Techniques. (2024). Aurora Biomed.
  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025). BellBrook Labs.
  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (n.d.). PubMed.
  • Setting up AlphaScreen cAMP Assays With the Thermo Scientific Varioskan LUX Multimode Reader. (n.d.). Thermo Fisher Scientific.
  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). (2013). Bio-protocol.
  • A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. (2023). Broad Institute.
  • AlphaScreenTM cAMP User Manual and Assay Development Guide. (n.d.). Revvity.
  • User's guide: Alpha protein:protein interaction assays. (n.d.). Revvity.
  • Cell based High Throughput Screening Assays of Bacteria. (n.d.). JoVE.
  • High-throughput Screening. (n.d.).
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Lifescience Global.
  • (S)-N-(4-fluorobenzyl)piperidin-3-aminedihydrochloride. (n.d.). Fluorochem.
  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (2007). PubMed.
  • 1-(4-fluorobenzyl)-3-piperidinamine dihydrochloride. (n.d.). MilliporeSigma.
  • 1-(3-FLUORO-BENZYL)-PIPERIDIN-4-YLAMINE DIHYDROCHLORIDE. (n.d.). NextSDS.
  • 1-(4-FLUORO-BENZYL)-PYRROLIDIN-3-YLAMINE DIHYDROCHLORIDE. (n.d.). NextSDS.
  • Pharmacological screening of synthetic piperidine deriv
  • High-Throughput Screening (HTS) for Drug Discovery. (n.d.). Thermo Fisher Scientific - US.
  • (PDF) Piperidine nucleus in the field of drug discovery. (n.d.).
  • trans-1-(4-Fluorobenzyl)-3-(4-phenylpiperidin-1-yl)piperidin-4-ol. (n.d.). PubChem.
  • 1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride. (n.d.). ChemScene.
  • Interaction of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues with Monoamine Transporters: Structure−Activity Relationship Study of Structurally Constrained 3,6-Disubstituted Piperidine Analogues of (2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. (2003). Journal of Medicinal Chemistry.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC. (n.d.).
  • Application Notes and Protocols for High-Throughput Screening of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol. (n.d.). BenchChem.
  • Compound Libraries Available for HTS. (n.d.). High-Throughput Screening @ The Nucleus.
  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. (n.d.). UniCA IRIS.
  • 4-(4-Fluorobenzyl)piperidine hydrochloride, 97% 1 g. (n.d.). Thermo Fisher Scientific.

Sources

Method

Cell culture media preparation with 1-(4-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride

Application Note: Cell Culture Media Preparation and Handling of 1-(4-Fluorobenzyl)piperidin-3-amine Hydrochloride Introduction & Scope 1-(4-Fluorobenzyl)piperidin-3-amine hydrochloride is a specialized fluorinated piper...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell Culture Media Preparation and Handling of 1-(4-Fluorobenzyl)piperidin-3-amine Hydrochloride

Introduction & Scope

1-(4-Fluorobenzyl)piperidin-3-amine hydrochloride is a specialized fluorinated piperidine derivative widely utilized as a pharmacophore building block in drug discovery. Its structural properties make it highly relevant for targeting amine-binding sites, such as G-protein coupled receptors (GPCRs) and specific kinase enzymes.

When transitioning this compound from cell-free biochemical assays to in vitro cell culture models, researchers frequently encounter artifacts related to kinetic solubility, solvent toxicity, and localized pH shifts. This application note provides a rigorous, self-validating protocol for preparing cell culture media supplemented with this compound. The methodologies detailed herein are designed to ensure high scientific integrity, reproducible target engagement, and the elimination of vehicle-induced false positives.

Physicochemical Profiling and Causality in Handling

Before formulating the media, it is critical to analyze the compound's physical properties, as these dictate the downstream handling strategy.

Table 1: Physicochemical Specifications

PropertyValue
Chemical Name 1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride
CAS Number 1158259-00-7[1]
Molecular Weight 281.20 g/mol
Molecular Formula C₁₂H₁₉Cl₂FN₂
Primary Master Solvent Anhydrous DMSO (Dimethyl sulfoxide)

Mechanistic Insights (The "Why"):

  • Salt Form Dynamics: As a hydrochloride (or dihydrochloride) salt, this compound possesses inherent aqueous solubility. However, dissolving high molarities directly into unbuffered cell culture media rapidly depletes the buffering capacity of the solution. This causes an acute drop in pH, inducing cellular stress artifacts that confound assay readouts.

  • Kinetic Solubility & Precipitation: To maintain long-term stability and facilitate high-throughput screening (HTS), compounds are universally stored as master stocks in 100% anhydrous DMSO. When transferring from 100% DMSO to aqueous media, the compound experiences a dramatic shift in solvent polarity. Direct addition can cause the compound to rapidly exceed its kinetic solubility limit and "crash out" (precipitate) into micro-crystals[2].

  • Serum Protein Binding: The lipophilic 4-fluorobenzyl moiety exhibits non-specific binding to Bovine Serum Albumin (BSA) present in Fetal Bovine Serum (FBS). Media must be prepared consistently (e.g., standard 10% FBS) to ensure the free (unbound and biologically active) fraction of the drug remains constant across all biological replicates.

Experimental Workflow

G A 1. Solid Compound 1-(4-Fluorobenzyl)piperidin-3-amine HCl B 2. Master Stock (10 mM) Dissolve in 100% Anhydrous DMSO A->B Weigh & Vortex C 3. Intermediate Dilution Serial Dilution in 100% DMSO B->C Aliquot (Avoid Freeze-Thaw) D 4. Aqueous Pre-dilution Dilute 1:10 in pre-warmed Media C->D Prevent Localized Precipitation E 5. Final Assay Plate Dose cells (Final DMSO ≤ 0.5%) D->E Maintain pH & Osmolarity

Fig 1: Workflow for 1-(4-Fluorobenzyl)piperidin-3-amine media prep and cell dosing.

Step-by-Step Methodologies

Protocol A: Preparation of 10 mM Master Stock

Objective: Create a stable, homogenous stock solution while preventing hydrolytic degradation.

  • Equilibration: Allow the lyophilized 1-(4-fluorobenzyl)piperidin-3-amine hydrochloride vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: This prevents ambient moisture condensation, which can cause rapid autohydrolysis of the compound.

  • Weighing: Weigh the required mass (e.g., 2.81 mg for 1 mL of 10 mM stock) using a calibrated analytical microbalance.

  • Solubilization: Add the corresponding volume of sterile, anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex gently for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 25°C for 2-5 minutes. Critical: Do not heat above 37°C to prevent thermal degradation of the amine group.

  • Aliquoting: Divide the master stock into 20-50 µL aliquots in amber microcentrifuge tubes to protect from light. Store at -20°C or -80°C.

Protocol B: Serial Dilution and Media Supplementation

Objective: Achieve target assay concentrations while maintaining a strict self-validating DMSO limit (≤0.5% v/v) to prevent [3].

  • Intermediate DMSO Dilution (100x): Prepare a serial dilution of the compound in 100% DMSO. Causality: This ensures that the volume of DMSO added to the final media is identical across all dose groups, isolating the compound's effect from the solvent's effect[4].

  • Aqueous Pre-Dilution (10x): In a separate V-bottom 96-well plate, add 90 µL of pre-warmed (37°C) complete culture media (e.g., DMEM + 10% FBS). Transfer 10 µL of the 100x DMSO stock into this media and mix thoroughly by pipetting.

    • Causality: This intermediate step prevents the "solvent shock" that occurs when pipetting 100% DMSO directly onto cultured cells. Direct addition creates a localized high-concentration gradient that causes instant cell lysis and compound precipitation.

  • Final Dosing (1x): Transfer 11 µL of the 10x pre-diluted media into 90 µL of existing media in the cell culture assay plate.

Table 2: Serial Dilution Matrix for Cell Dosing

Desired Final Conc.100x DMSO Stock Conc.Vol of 100x StockVol of Intermediate MediaFinal Assay Vol TransferFinal DMSO %
100 µM 10 mM10 µL90 µL11 µL into 90 µL0.1%
50 µM 5 mM10 µL90 µL11 µL into 90 µL0.1%
10 µM 1 mM10 µL90 µL11 µL into 90 µL0.1%
Vehicle Control 0 mM (DMSO only)10 µL90 µL11 µL into 90 µL0.1%

Quality Control & Self-Validating Systems

To ensure the trustworthiness of the generated data, the assay must operate as a self-validating system. If any of the following parameters fail, the experimental run must be rejected.

  • Vehicle Control Normalization: Every plate must include a DMSO-only vehicle control matched to the exact final DMSO concentration of the compound wells (e.g., 0.1%). All biological readouts (e.g., viability, luminescence) must be normalized to this control to isolate the specific pharmacological effect of 1-(4-fluorobenzyl)piperidin-3-amine[3].

  • Microscopic Validation of Kinetic Solubility: Prior to adding endpoint assay reagents (e.g., MTT or CellTiter-Glo), inspect the highest concentration wells (100 µM) under a phase-contrast microscope. The presence of micro-crystals or needle-like structures indicates that the compound has exceeded its kinetic solubility limit in the aqueous media[2]. Data from wells containing precipitates are invalid due to inaccurate effective concentrations.

  • pH Verification: Because the compound is a hydrochloride salt, verify the pH of the highest concentration media formulation using a micro-pH probe or by observing the phenol red indicator. A shift from red/pink to yellow indicates detrimental acidification, requiring the media to be buffered with additional HEPES (10-25 mM) prior to cell exposure.

References

  • Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf - NIH URL: [Link]

  • Title: High-Throughput Measurement of Compound Solubility and Physical Form Source: Waters Corporation URL: [Link]

  • Title: Assay Validation in High Throughput Screening – from Concept to Application Source: IntechOpen URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve solubility of 1-(4-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride in DMSO

Here is the technical support guide for improving the solubility of 1-(4-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride in DMSO. Overview: Understanding the Challenge Researchers frequently encounter difficulties when...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for improving the solubility of 1-(4-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride in DMSO.

Overview: Understanding the Challenge

Researchers frequently encounter difficulties when attempting to dissolve 1-(4-Fluoro-benzyl)-piperidin-3-ylamine dihydrochloride in dimethyl sulfoxide (DMSO). While DMSO is an exceptionally potent polar aprotic solvent, known for its ability to dissolve a wide range of compounds including many salts, the dihydrochloride nature of this specific molecule presents a significant challenge.[1][2] The two hydrochloride groups render the molecule highly polar and crystalline, which can lead to high crystal lattice energy that must be overcome for dissolution.

This guide provides a systematic, in-depth approach to troubleshooting and resolving these solubility issues. We will move from basic physical methods to more definitive chemical modifications, explaining the scientific rationale behind each step to ensure reproducible success in your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my 1-(4-Fluoro-benzyl)-piperidin-3-ylamine dihydrochloride not dissolving in fresh DMSO?

A: The primary challenge stems from the compound being a dihydrochloride salt.[3][4] This means it has two equivalents of HCl associated with the two basic nitrogen atoms on the piperidine ring. This high degree of salt character results in a very stable, polar crystal lattice. For dissolution to occur, the DMSO molecules must provide sufficient solvation energy to overcome this lattice energy. If the energy barrier is too high, solubility will be poor even in a powerful solvent like DMSO.

Q2: My compound dissolved initially but a precipitate formed later, especially after storing it in the fridge/freezer. What happened?

A: This is a classic sign of two potential issues:

  • Hygroscopic Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][5] The introduction of water into the anhydrous DMSO environment alters the solvent properties, which can significantly decrease the solubility of your hydrochloride salt, causing it to precipitate.[5]

  • Temperature Effects & Freeze-Thaw Cycles: The freezing point of DMSO is relatively high at 18.5 °C (65.3 °F).[1] If your lab is cool, the DMSO can begin to solidify. Furthermore, repeated freeze-thaw cycles can promote the precipitation of compounds from a supersaturated solution.[5]

Q3: Can I just heat the mixture to force it into solution?

A: Gentle warming is a valid strategy and is often effective.[6] Heating increases the kinetic energy of the solvent molecules, helping them break apart the solute's crystal lattice. However, this approach has two caveats:

  • Compound Stability: While DMSO itself is thermally stable at lower temperatures, your specific compound may degrade with excessive heat.[7] Always use the lowest effective temperature (e.g., 30-40°C).

  • Supersaturation: If you create a supersaturated solution by heating, the compound is likely to precipitate out again as it cools to room temperature.

Q4: How does absorbed water in DMSO specifically reduce the solubility of my hydrochloride salt?

A: When DMSO absorbs water, the solvent mixture's properties change. The highly structured hydrogen-bonding network of water begins to influence the polar aprotic nature of the DMSO. This can disrupt the optimal solvation shell that DMSO molecules form around the ions of your salt (the protonated amine and the chloride ions). This less favorable solvation environment can cause the equilibrium to shift back towards the more stable, undissolved solid-state crystal lattice, leading to precipitation.[5]

Part 2: Systematic Troubleshooting Workflow

This workflow is designed to address solubility issues in a logical progression, from simple physical interventions to chemical modification.

Troubleshooting Workflow Diagram

G cluster_0 Phase 1: Verification & Standard Protocol cluster_1 Phase 2: Chemical Modification start Start: Solubility Issue Identified verify Step 1: Verify Materials - Anhydrous DMSO? - Compound Integrity? start->verify standard_protocol Step 2: Apply Standard Dissolution Protocol (Vortex, Sonicate, Gentle Heat) verify->standard_protocol check1 Is the Compound Fully Dissolved? standard_protocol->check1 chemical_mod Step 3: Convert to Free Base (In-Situ Neutralization with Tertiary Amine) check1->chemical_mod No success Success: Prepare Aliquots & Store Properly check1->success Yes check2 Is the Compound Fully Dissolved? chemical_mod->check2 check2->success Yes failure Contact Technical Support for Further Analysis check2->failure No G cluster_0 Insoluble Salt Form cluster_1 Soluble Free Base Form Compound_HCl R-NH3+ Cl- R'-NH3+ Cl- Base + 2 eq. Triethylamine (TEA) Compound_Free R-NH2 R'-NH2 Byproduct + 2 TEA-H+ Cl- (Precipitate) Base->Compound_Free

Caption: Neutralization of the dihydrochloride salt to the free base.

Protocol: In-Situ Conversion to Free Base

  • Preparation: Add the solid 1-(4-Fluoro-benzyl)-piperidin-3-ylamine dihydrochloride and the full volume of anhydrous DMSO to a vial.

  • Molar Calculation: Calculate the molar quantity of your compound.

    • Molecular Weight of Dihydrochloride Salt = 281.2 g/mol [4]3. Base Addition: Add 2.0 to 2.2 equivalents of a non-nucleophilic tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), to the suspension. Adding a slight excess ensures complete neutralization.

  • Reaction: Cap the vial and vortex. Allow the mixture to stir or shake at room temperature for 30 minutes. You may observe the formation of a new precipitate, which is the triethylamine hydrochloride salt. The desired free base form of your compound will now be dissolved in the DMSO.

  • Clarification (Optional): If the amine-hydrochloride byproduct precipitate interferes with your experiment, centrifuge the vial at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the solid. Carefully collect the clear supernatant containing your dissolved compound. This solution now contains the free base, not the hydrochloride salt.

Part 3: Best Practices for Stock Solution Management

Properly preparing and storing your stock solution is critical to prevent future solubility problems. [5] Protocol:

  • Prepare High-Concentration Stock: It is often better to prepare a more concentrated stock (e.g., 50-100 mM) that you know is stable, rather than a lower concentration that may be near its saturation point.

  • Aliquot: Immediately after successful dissolution, dispense the stock solution into single-use aliquots in low-volume, tightly sealed vials (e.g., amber glass vials with PTFE-lined caps).

  • Storage: Store the aliquots in a desiccated environment (e.g., a desiccator cabinet or a sealed box with desiccant packs) at the recommended temperature (-20°C or -80°C) to prevent both water absorption and repeated freeze-thaw cycles.

  • Usage: When you need the compound, remove a single aliquot, allow it to thaw completely, and vortex gently before use. Do not re-freeze the same aliquot.

Part 4: Data Summary & Physicochemical Properties

This table provides key data for the compound and solvent discussed in this guide.

Property1-(4-Fluoro-benzyl)-piperidin-3-ylamine DihydrochlorideDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₂H₁₉Cl₂FN₂(CH₃)₂SO
Molecular Weight 281.20 g/mol [4]78.13 g/mol [1]
Physical Form Solid [3]Colorless Liquid [1]
CAS Number 1158259-00-7 (or related isomers) [4]67-68-5 [1]
Key Characteristic Dihydrochloride SaltPolar aprotic, hygroscopic [1]
Boiling Point N/A189 °C (372 °F) [1]
Freezing Point N/A18.5 °C (65.3 °F) [1]

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Na, R., & St. Surin, S. (2023). Dimethyl sulfoxide (DMSO): a solvent that may solve selected cutaneous clinical challenges. Archives of Dermatological Research, 315(6), 1465–1472. [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Prajapati, S. T., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications? [Link]

  • Schwartz, J. B. (1989). Investigation of mechanisms for enhancing the solubility and dissolution rate of drugs which form slightly soluble salts. University of Maryland Baltimore Digital Archive. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(4-Fluorobenzyl)piperidin-3-amine Hydrochloride

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter isolation challenges when working with complex diamines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter isolation challenges when working with complex diamines. 1-(4-Fluorobenzyl)piperidin-3-amine is a critical building block, but its dual-amine nature (one primary, one tertiary) and high lipophilicity in freebase form often complicate purification.

This guide synthesizes field-proven insights to help you troubleshoot, isolate, and polish this compound to >99.5% purity.

Part 1: Physicochemical Profile & Quantitative Data

Understanding the inherent properties of your target molecule is the first step in designing a rational purification strategy. Below is the quantitative and physicochemical data for the dihydrochloride salt form[1].

PropertyValue / Description
Chemical Name 1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride
CAS Number 1158259-00-7 / 1044769-61-0[1]
Molecular Formula C12H19Cl2FN2[1]
Molecular Weight 281.20 g/mol [1]
Physical State Freebase: Viscous oil; Salt: White/off-white crystalline solid
Solubility (Salt) Soluble in water, methanol, hot ethanol; Insoluble in ether, hexane
pKa (Estimated) Piperidine N (~10.0), Primary amine (~10.5)

Part 2: Troubleshooting Guides & FAQs

Q1: My crude 1-(4-fluorobenzyl)piperidin-3-amine is an oil and refuses to crystallize. How can I achieve a high-purity solid? Expertise & Causality: If the freebase amine is an oil, converting it to a salt can facilitate crystallization[2]. The freebase form of this diamine is highly lipophilic and lacks the rigid crystal lattice required for spontaneous crystallization at room temperature. By converting it to a dihydrochloride salt, the strong ionic interactions create a higher melting point and a rigid lattice, forcing impurities out of the matrix[2]. Solution: Dissolve the crude oil in a minimal amount of a dry, polar aprotic/protic solvent mixture (e.g., anhydrous diethyl ether or isopropanol) and treat it with anhydrous HCl in dioxane or diethyl ether. The dihydrochloride salt will precipitate rapidly.

Q2: I am observing a persistent yellow/brown discoloration in my purified salt. How do I remove these oxidative impurities? Expertise & Causality: Amino compounds are easily oxidized by light or by acids, especially when stored for a long time under inappropriate conditions[3]. The primary amine at the C3 position is particularly vulnerable to forming colored, high-molecular-weight polymeric oxides. Solution: For their purification, non-acidic materials of low polarity should be used, or a mixture of certain solvents with reducing agents[3]. Alternatively, during the recrystallization of the salt, add a small amount of activated charcoal (Norit) to the hot solvent before hot filtration. The porous structure of the charcoal selectively adsorbs these large oxidative impurities.

Q3: How can I separate the target diamine from unreacted 4-fluorobenzyl chloride and secondary amine precursors? Expertise & Causality: Acid-base liquid-liquid extraction is often the most straightforward initial approach[2]. 4-fluorobenzyl chloride is non-basic, while the precursor and the product are basic. By carefully controlling the pH of the aqueous phase, you can selectively protonate and extract the different classes of amines into the aqueous layer based on their differing basicities, leaving the non-basic alkylating agent in the organic layer[2].

Q4: When should I choose recrystallization over column chromatography for this specific compound? Expertise & Causality: Recrystallization is a purification technique involving taking a solid into solution, and then changing conditions so as to allow crystals to re-form without chemical change[4]. It is highly effective as a final polishing step to achieve >99.5% purity. Column chromatography is preferred when dealing with complex mixtures of structurally similar basic impurities (like over-alkylated products) that might co-crystallize, but it often struggles with the streaking typical of highly polar diamines on standard silica.

Part 3: Detailed Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Acid-Base Liquid-Liquid Extraction (Bulk Purification)

Objective: Remove non-basic impurities (e.g., unreacted 4-fluorobenzyl chloride) and neutral byproducts from the crude reaction mixture.

  • Initial Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane (DCM) or ethyl acetate).

    • Causality: Both the freebase amine and neutral impurities are highly soluble in these solvents.

  • Acidic Extraction: Add 1M aqueous HCl and stir vigorously for 10 minutes.

    • Causality: The HCl protonates both the primary and tertiary amines, forming a highly water-soluble dihydrochloride salt.

  • Phase Separation (Validation Check): Transfer to a separatory funnel and separate the layers.

    • Validation: Spot both layers on a TLC plate (visualized with Ninhydrin). The aqueous layer should contain the amine (stays at the baseline in non-polar eluents), while the organic layer contains the non-basic impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH dropwise until the pH is > 12 (verify with pH paper).

    • Causality: The high pH deprotonates the amine, regenerating the lipophilic freebase, which crashes out as a milky suspension or oil.

  • Final Extraction: Extract the basic aqueous layer with fresh DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude freebase oil.

Protocol B: Dihydrochloride Salt Formation and Recrystallization

Objective: Convert the freebase oil into a highly pure, crystalline dihydrochloride salt.

  • Salt Formation: Dissolve the freebase oil in anhydrous diethyl ether. Slowly add a stoichiometric excess of 2M anhydrous HCl in diethyl ether dropwise under nitrogen at 0°C.

    • Causality: Anhydrous conditions prevent the highly hygroscopic dihydrochloride salt from dissolving into a syrup. The rigid crystal lattice of the precipitating salt forces organic impurities to remain in solution.

  • Isolation (Validation Check): Collect the precipitate via vacuum filtration and wash with cold ether.

    • Validation: The solid should be a free-flowing white to off-white powder. If it is gummy, excess moisture is present.

  • Recrystallization: Dissolve the crude salt in a minimal amount of boiling ethanol. If discoloration is present, add 5% w/w activated charcoal, boil for 2 minutes, and perform a hot filtration through a Celite pad.

    • Causality: Recrystallization takes the solid into solution and changes conditions (cooling) to allow pure crystals to re-form[4].

  • Crystallization and Drying: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation[2]. Collect the crystals via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum at 40°C for 12 hours.

Part 4: Purification Workflow Visualization

PurificationWorkflow A Crude Reaction Mixture (Freebase + Impurities) B Acid-Base Extraction (pH Control) A->B C Organic Layer (Non-basic Impurities) B->C Discard D Aqueous Layer (Protonated Amines) B->D Retain E Basification (pH > 12) & Organic Extraction D->E F Isolated Freebase Oil (1-(4-fluorobenzyl)piperidin-3-amine) E->F G Salt Formation (Anhydrous HCl in Ether) F->G H Crude Dihydrochloride Salt G->H I Recrystallization (Hot Ethanol/Ether) H->I J Pure 1-(4-fluorobenzyl)piperidin-3-amine dihydrochloride I->J >99.5% Purity

Figure 1: Step-by-step purification workflow for 1-(4-fluorobenzyl)piperidin-3-amine hydrochloride.

References

  • ResearchGate Contributors. "How to recrystallization amine compound and it is not soluble in common organic solvents." ResearchGate.[Link]

  • University of Illinois Chemistry. "Recrystallization and Crystallization Introduction." University of Illinois.[Link]

Sources

Troubleshooting

Preventing degradation of 1-(4-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride in aqueous solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who assume that piperidine-based hydrochloride salts are universally stable in aqueous media.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who assume that piperidine-based hydrochloride salts are universally stable in aqueous media. While the HCl salt form enhances solubility, 1-(4-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride possesses specific structural vulnerabilities when dissolved in water.

This guide is designed to provide you with a deep mechanistic understanding of these vulnerabilities, actionable troubleshooting steps, and self-validating protocols to ensure the integrity of your experimental data.

Section 1: Mechanistic Overview of Aqueous Degradation

To prevent degradation, we must first understand the chemical causality behind it. The molecule features a piperidine core, a primary amine at the 3-position, and a 4-fluorobenzyl group attached to the piperidine nitrogen (a tertiary amine). In aqueous solutions, it is susceptible to three primary degradation pathways:

  • Oxidative N-Dealkylation: The most common pathway. The tertiary benzylic amine is highly susceptible to oxidation in the presence of dissolved oxygen and light. The benzylic carbon undergoes hydrogen abstraction to form a highly unstable imine intermediate, which rapidly hydrolyzes in water to yield 4-fluorobenzaldehyde and piperidin-3-ylamine [1].

  • Primary Amine Oxidation: The primary amine at the 3-position can oxidize to form hydroxylamines or oximes, particularly under transition-metal catalyzed oxidative stress[2].

  • Nucleophilic Ring Opening / SN2: While the 6-membered piperidine ring generally exhibits low ring strain and robust stability[3], prolonged exposure to highly basic aqueous conditions at elevated temperatures can induce SN2 substitution, leading to irreversible ring-opening[2][3].

DegradationPathway API 1-(4-Fluoro-benzyl)- piperidin-3-ylamine Oxidation Oxidative Stress (O2, Light) API->Oxidation Imine Imine Intermediate (Unstable) Oxidation->Imine N-Dealkylation Hydrolysis Aqueous Hydrolysis (H2O) Imine->Hydrolysis Degradant1 4-Fluorobenzaldehyde Hydrolysis->Degradant1 Cleavage Degradant2 Piperidin-3-ylamine Hydrolysis->Degradant2

Caption: Oxidative N-dealkylation of 1-(4-Fluoro-benzyl)-piperidin-3-ylamine in water.

Section 2: Troubleshooting Guide & FAQs

Q1: My aqueous stock solution developed a faint yellow tint after two weeks at 4°C. What happened, and is it still usable? A: The yellowing is a classic visual indicator of oxidative degradation—specifically, the accumulation of imine intermediates and trace 4-fluorobenzaldehyde[1]. Once this color change occurs, the concentration of your active pharmaceutical ingredient (API) has decreased, and the degradation byproducts will likely introduce off-target toxicity or artifacts in biological assays. Do not use the solution. To prevent this, solvents must be deoxygenated prior to reconstitution.

Q2: Does pH impact the stability of this compound in water? A: Yes, profoundly. The compound is supplied as a hydrochloride (HCl) salt, making it mildly acidic and highly soluble in water. If diluted in a basic buffer (pH > 8.0), you deprotonate the amines, converting the salt into its free base form. The free base is significantly more lipophilic and will precipitate out of solution[4]. Furthermore, basic conditions severely accelerate SN2-mediated degradation pathways[3]. Maintain the solution at an acidic to neutral pH (pH 4.0 – 6.5) for optimal stability.

Q3: Can I autoclave aqueous solutions of this compound for sterile cell culture work? A: Absolutely not. Thermal degradation of substituted piperidines exhibits a strict Arrhenius dependence on temperature[5]. At standard autoclave temperatures (121°C), the activation energy for thermal degradation is easily surpassed, leading to rapid N-dealkylation[2]. Always use sterile filtration (0.22 µm PTFE or PVDF membranes) instead of heat sterilization.

Section 3: Quantitative Stability Data

The following table summarizes the expected half-life ( t1/2​ ) of 1-(4-Fluoro-benzyl)-piperidin-3-ylamine HCl under various environmental conditions. Use this data to benchmark your storage protocols.

Storage ConditionBuffer System / pHDissolved O₂ StatusEstimated Half-Life ( t1/2​ )Primary Degradant Detected
-20°C, Dark Water, pH 5.5Depleted (N₂ sparged)> 24 monthsNone detected
4°C, Dark Water, pH 5.5Saturated~ 6 monthsTrace imine intermediates
25°C, Ambient Light Water, pH 5.5Saturated~ 14 days4-Fluorobenzaldehyde
37°C, Dark PBS, pH 7.4Saturated~ 5 daysPiperidin-3-ylamine
80°C (Accelerated) NaOH, pH 10.0Saturated< 12 hoursRing-opened byproducts[3]
Section 4: Self-Validating Experimental Protocols

Trust in your reagents requires a self-validating system. Protocol A details how to prepare an ultra-stable stock, while Protocol B ensures your analytical methods are actually capable of detecting degradation if it occurs.

Protocol A: Preparation of Ultra-Stable Aqueous Stock Solutions (10 mM)

By systematically eliminating light and oxygen, we shut down the primary oxidative N-dealkylation pathway.

  • Solvent Degassing: Boil HPLC-grade water for 10 minutes, then cool to room temperature while continuously sparging with high-purity Nitrogen or Argon gas.

    • Causality: Dissolved oxygen acts as the primary electron acceptor in the oxidative degradation pathway. Removing it drastically increases the API's half-life.

  • Weighing: Weigh 2.30 mg of 1-(4-Fluoro-benzyl)-piperidin-3-ylamine HCl (MW ≈ 230.7 g/mol ) directly into a dark, amber glass vial.

    • Causality: The C-N bond in benzylamines is susceptible to UV-induced homolytic cleavage. Amber glass blocks damaging wavelengths (<400 nm).

  • Reconstitution: Add 1.0 mL of the degassed water to the vial. Seal immediately with a PTFE-lined septum cap.

  • Headspace Flush: Insert a needle through the septum and flush the vial's headspace with Nitrogen for 30 seconds, using a secondary vent needle to allow ambient air to escape.

    • Causality: An inert headspace prevents ambient oxygen from partitioning back into the aqueous phase during long-term storage.

  • Baseline Validation: Withdraw a 10 µL aliquot immediately for HPLC-UV (254 nm) baseline quantification. Store the remaining sealed vial at -20°C.

Protocol B: Forced Degradation Assay (Analytical Validation)

How do you know your HPLC method can detect degradation? By intentionally destroying a sample and mapping the byproduct peaks.

  • Sample Preparation: Prepare three 1 mM aliquots of the compound in standard HPLC-grade water.

  • Stress Conditions:

    • Control: Store at 4°C in the dark for 24 hours.

    • Oxidative Stress: Add 0.1% H2​O2​ and incubate at 37°C for 24 hours.

    • Basic/Thermal Stress: Adjust to pH 10 with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Chromatographic Analysis: Inject 5 µL of each sample onto a C18 RP-HPLC column. Run a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

  • Data Interpretation:

    • Causality: The oxidative stress sample will generate a distinct peak corresponding to 4-fluorobenzaldehyde. By establishing the exact retention time of this degradant on your specific column, you validate your method. If your standard stock solutions (from Protocol A) ever show a peak at this retention time, you have definitive proof that degradation has occurred.

Workflow Step1 1. Solvent Degassing (N2 Sparging) Step2 2. Amber Vial Weighing (UV Protection) Step1->Step2 Step3 3. Reconstitution & Headspace Flush Step2->Step3 Step4 4. HPLC Baseline Validation Step3->Step4 Step5 5. Aliquot Storage (-20°C) Step4->Step5

Caption: Self-validating workflow for preparing ultra-stable aqueous stock solutions.

References
  • Degradation of benzylamines during chlorination and chloramination. RSC Publishing (Environmental Science: Water Research & Technology).[Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions. ACS Publications (Industrial & Engineering Chemistry Research).[Link]

  • Chemically stable piperidinium cations for anion exchange membranes. RSC Advances.[Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin Repository.[Link]

Sources

Optimization

Technical Support Center: Crystallization of 1-(4-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride

An in-depth technical guide by a Senior Application Scientist. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-(4-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride. It is structured to provide both quick answers to common problems and in-depth troubleshooting strategies based on fundamental principles of crystallization.

Frequently Asked Questions (FAQs)

Q1: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is common when the supersaturation is too high or the temperature is too far above the compound's melting point in the chosen solvent system.

  • Immediate Actions:

    • Reduce the cooling rate: A slower cooling rate can provide more time for nucleation and crystal growth.

    • Add more solvent: This will reduce the concentration and may bring the oil back into solution, after which you can attempt a slower recrystallization.

    • Agitation: Gentle stirring can sometimes induce crystallization from the oil.

Q2: I've obtained an amorphous solid. How can I get crystalline material?

Amorphous solids lack a long-range ordered crystal lattice. They are often less stable and can be difficult to filter and dry.

  • Troubleshooting Steps:

    • Solvent Selection: The choice of solvent is critical. Experiment with different solvents or solvent/anti-solvent systems. A good starting point for hydrochloride salts can be alcohols (e.g., isopropanol, ethanol) or ketones (e.g., acetone), with an anti-solvent like diethyl ether or heptane.

    • Slurrying: Slurrying the amorphous solid in a non-solvent or a poor solvent at a controlled temperature for an extended period can induce a transition to a crystalline form.

Q3: My crystal yield is very low. How can I improve it?

Low yield can be due to high solubility in the mother liquor, incomplete precipitation, or material loss during handling.

  • Optimization Strategies:

    • Optimize Solvent System: Use a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Anti-Solvent Addition: A carefully controlled addition of an anti-solvent can significantly increase the yield by reducing the solubility of the compound in the mixture.

    • Temperature Control: Ensure the solution is cooled to a sufficiently low temperature to maximize precipitation before filtration.

Troubleshooting Common Crystallization Issues

This decision tree provides a systematic approach to resolving common crystallization problems.

G start Crystallization Attempt oiling_out Oiling Out? start->oiling_out amorphous Amorphous Solid? oiling_out->amorphous No sol_1 Reduce Cooling Rate Add More Solvent Increase Agitation oiling_out->sol_1 Yes low_yield Low Yield? amorphous->low_yield No sol_2 Change Solvent System Try Slurrying Use Seeding amorphous->sol_2 Yes success Crystalline Product low_yield->success No sol_3 Optimize Solvent/Anti-solvent Lower Final Temperature Concentrate Mother Liquor low_yield->sol_3 Yes sol_1->start Retry sol_2->start Retry sol_3->start Retry

Caption: Troubleshooting Decision Tree for Crystallization.

Baseline Crystallization Protocol

The following protocol is a recommended starting point for the crystallization of 1-(4-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride, based on general principles for similar compounds.

Solvent Selection and Screening

The choice of solvent is the most critical parameter for successful crystallization. A good solvent should exhibit a significant difference in the solubility of the compound at high and low temperatures.

Solvent ClassExamplesSuitability
AlcoholsIsopropanol, EthanolGood for dissolving hydrochloride salts at elevated temperatures.
KetonesAcetone, Methyl Ethyl KetoneCan be effective, often used in combination with an anti-solvent.
EthersDiethyl Ether, MTBEOften used as an anti-solvent.
AlkanesHeptane, HexaneTypically used as an anti-solvent.
Step-by-Step Protocol
  • Dissolution:

    • In a clean vessel, dissolve the crude 1-(4-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride in a minimal amount of a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 50-60 °C).

    • Stir until all solid material is completely dissolved.

  • Cooling and Crystallization:

    • Slowly cool the solution to room temperature. A controlled cooling rate of 5-10 °C per hour is recommended.

    • If no crystals form, consider adding a seed crystal or gently scratching the inside of the vessel with a glass rod to induce nucleation.

    • Further cool the solution in an ice bath to maximize precipitation.

  • Isolation and Drying:

    • Isolate the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum at a temperature well below the melting point.

G cluster_protocol Crystallization Workflow dissolve 1. Dissolve in Minimal Hot Solvent cool 2. Slow Cooling to Room Temperature dissolve->cool induce 3. Induce Nucleation (if necessary) cool->induce chill 4. Cool in Ice Bath induce->chill filtrate 5. Vacuum Filtration chill->filtrate wash 6. Wash with Cold Solvent filtrate->wash dry 7. Dry Under Vacuum wash->dry

Caption: Baseline Crystallization Workflow.

Advanced Troubleshooting: The Anti-Solvent Technique

When a single solvent system is not effective, an anti-solvent addition method can be employed.

Principle of Anti-Solvent Crystallization

The compound should be highly soluble in the "solvent" and poorly soluble in the "anti-solvent." The two solvents must be miscible. By adding the anti-solvent to a solution of the compound, the overall solubility is reduced, inducing crystallization.

Protocol for Anti-Solvent Crystallization
  • Dissolve the compound in a minimum amount of a good solvent (e.g., ethanol).

  • Slowly add an anti-solvent (e.g., diethyl ether or heptane) dropwise with gentle stirring.

  • Continue adding the anti-solvent until the solution becomes slightly turbid.

  • If necessary, add a few drops of the good solvent to redissolve the turbidity.

  • Allow the solution to stand undisturbed to allow for slow crystal growth.

G start Compound in Good Solvent add_anti Slowly Add Anti-Solvent start->add_anti turbid Observe Turbidity add_anti->turbid turbid->add_anti No stand Allow to Stand for Crystal Growth turbid->stand Yes end Crystalline Product stand->end

Caption: Anti-Solvent Crystallization Workflow.

References

  • World Intellectual Property Organization. (2010). WO2010070378A1: Novel substituted piperidines. PATENTSCOPE. [Link]

  • Wikipedia contributors. (2024, January 23). Crystallization. Wikipedia. [Link]

  • American Chemical Society. (n.d.). Recrystallization. ACS. [Link]

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride
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1-(4-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride
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